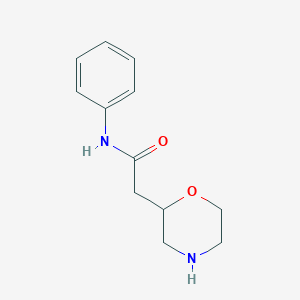

2-(Morpholin-2-YL)-N-phenylacetamide

Description

Significance of Morpholine (B109124) and Phenylacetamide Moieties in Bioactive Scaffolds

The morpholine ring is a heterocyclic motif frequently incorporated into the structures of bioactive molecules and approved drugs. nih.govsci-hub.se Its prevalence in medicinal chemistry can be attributed to its favorable physicochemical properties. The presence of both an ether oxygen and a secondary amine gives the morpholine ring a unique polarity and the ability to engage in hydrogen bonding, which can enhance the solubility and bioavailability of a drug molecule. thieme-connect.comnih.gov Furthermore, the morpholine ring is metabolically stable and can improve the pharmacokinetic profile of a compound. thieme-connect.comnih.gov This heterocycle is a key component in a variety of drugs with a wide range of therapeutic applications, including anticancer agents, antidepressants, and antihypertensives. jchemrev.comjchemrev.com

The phenylacetamide moiety is another critical structural alert in many biologically active compounds. ontosight.ai Derivatives of phenylacetamide have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ainih.gov The presence of the phenyl ring allows for various substitutions, enabling the fine-tuning of the molecule's electronic and steric properties to optimize its interaction with biological targets. The amide linkage in the phenylacetamide structure is also a key feature, as it can participate in hydrogen bonding with amino acid residues in proteins, a common mode of interaction for many drugs. nih.gov

The table below summarizes the key attributes of the morpholine and phenylacetamide moieties:

| Moiety | Key Physicochemical Properties | Common Biological Activities |

| Morpholine | High polarity, hydrogen bond acceptor/donor capability, metabolic stability, improved pharmacokinetics. thieme-connect.comnih.gov | Anticancer, antidepressant, antibacterial, anti-inflammatory. jchemrev.comijprems.com |

| Phenylacetamide | Aromatic system for π-π stacking, tunable electronic properties through substitution, hydrogen bonding via amide group. ontosight.ainih.gov | Anticancer, anti-inflammatory, anticonvulsant, analgesic. nih.govresearchgate.netresearchgate.net |

Contextualization within Modern Drug Discovery and Development Paradigms

The design of 2-(Morpholin-2-YL)-N-phenylacetamide aligns with several key paradigms in modern drug discovery. The principle of "molecular hybridization," which involves combining two or more pharmacophores to create a new molecule with enhanced or synergistic activity, is clearly exemplified in this compound. By linking the morpholine and phenylacetamide moieties, medicinal chemists aim to harness the beneficial properties of both, potentially leading to a compound with a novel mechanism of action or an improved therapeutic index.

Furthermore, the structure of this compound lends itself to combinatorial chemistry and parallel synthesis approaches. The phenyl ring of the phenylacetamide moiety and the nitrogen atom of the morpholine ring provide convenient points for chemical modification, allowing for the rapid generation of a library of analogues. This is a crucial strategy in the lead optimization phase of drug discovery, where numerous derivatives are synthesized and screened to identify the compound with the most desirable biological activity and drug-like properties.

Research Trajectories and Academic Significance of the Compound

Given the diverse biological activities associated with its constituent parts, the research trajectories for this compound are multifaceted. A primary area of investigation is likely to be in the field of oncology. Numerous morpholine-containing compounds have shown potent anticancer activity, and phenylacetamide derivatives have also been reported as potential anticancer agents. nih.govnih.gov Therefore, it is hypothesized that this compound and its derivatives could exhibit cytotoxic effects against various cancer cell lines.

Another promising avenue of research is in the area of central nervous system (CNS) disorders. The morpholine ring is a common feature in CNS-active drugs due to its ability to improve brain permeability. nih.govacs.org Coupled with the known antidepressant and anticonvulsant properties of some phenylacetamide derivatives, this suggests that this compound could be a valuable scaffold for the development of new treatments for neurological and psychiatric conditions. nih.gov

The academic significance of this compound lies in its potential to serve as a versatile scaffold for the exploration of new chemical space. The study of its synthesis, characterization, and biological evaluation can provide valuable insights into the structure-activity relationships (SAR) of molecules containing both morpholine and phenylacetamide moieties. This knowledge can then be applied to the design of future generations of therapeutic agents with improved efficacy and safety profiles.

The following table outlines potential research directions for this compound:

| Research Area | Rationale | Potential Applications |

| Oncology | Anticancer properties of both morpholine and phenylacetamide derivatives. nih.govnih.gov | Development of novel cytotoxic agents for various cancer types. |

| Neuroscience | CNS permeability of morpholine-containing compounds and neurological effects of phenylacetamides. nih.govacs.orgnih.gov | Discovery of new treatments for depression, epilepsy, and other CNS disorders. |

| Infectious Diseases | Antimicrobial activity reported for both morpholine and phenylacetamide derivatives. nih.govijprems.com | Exploration as a new class of antibacterial or antifungal agents. |

| Inflammation | Anti-inflammatory effects associated with both moieties. jchemrev.commdpi.com | Development of novel anti-inflammatory drugs. |

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-morpholin-2-yl-N-phenylacetamide |

InChI |

InChI=1S/C12H16N2O2/c15-12(8-11-9-13-6-7-16-11)14-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15) |

InChI Key |

IAFQYHTWRLEWNY-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)CC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Morpholin 2 Yl N Phenylacetamide and Its Analogues

Established Reaction Pathways for Core Structure Synthesis

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located next to a carbonyl group. uobaghdad.edu.iqoarjbp.com The reaction typically combines an amine, an aldehyde (often formaldehyde), and a compound containing an active hydrogen. oarjbp.commdpi.com This three-component reaction is a powerful tool for synthesizing β-amino carbonyl compounds, known as Mannich bases. oarjbp.com

In the context of synthesizing morpholine-containing structures, the Mannich reaction can be employed to introduce an aminomethyl group. For instance, morpholine (B109124) can act as the amine component in the reaction. oarjbp.commdpi.com A general scheme involves the condensation of a compound with an active hydrogen (like a ketone or another carbonyl compound), formaldehyde, and a secondary amine such as morpholine. uobaghdad.edu.iqresearchgate.net The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then reacts with the enol form of the active hydrogen compound. nih.gov While a direct synthesis of 2-(Morpholin-2-YL)-N-phenylacetamide via a single Mannich reaction is not straightforward, the principles of the reaction are applied to build similar heterocyclic systems and introduce aminoalkyl groups that are precursors to or part of the final structure. uobaghdad.edu.iqnih.gov

One-pot syntheses offer an efficient and resource-sparing approach by conducting multiple reaction steps in a single reactor without isolating intermediates. This strategy is valuable for constructing complex molecules like morpholine derivatives. A notable one-pot, metal-free method for synthesizing 2-substituted and 2,3-disubstituted morpholines starts from aziridines. nih.gov This procedure involves the ring-opening of an aziridine (B145994) with a haloalcohol, facilitated by an inexpensive salt like ammonium (B1175870) persulfate, followed by an intramolecular cyclization to form the morpholine ring. nih.gov

Another relevant one-pot approach involves the synthesis of 2-hydroxy-N-arylacetamides from 2-chloro-N-arylacetamides. researchgate.net This mild, two-step procedure first involves a nucleophilic substitution of the chloride with an acetate, followed by selective hydrolysis of the resulting ester to yield the hydroxyl group. researchgate.net Such a strategy avoids the harsh conditions that might cleave the amide bond. Adapting this concept, a one-pot synthesis for the target molecule could be envisioned, potentially starting from simpler precursors and combining multiple transformations to build the final structure efficiently.

Acylation is a key process for forming the amide bond in this compound. A common method for synthesizing morpholine acetamide (B32628) derivatives begins with the acylation of morpholine itself. nih.gov In a typical procedure, morpholine is reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534) in an anhydrous solvent. nih.gov This reaction yields 2-chloro-1-(morpholin-4-yl)ethanone, a versatile intermediate. nih.gov

This chlorinated intermediate can then undergo a nucleophilic substitution reaction with various amines, phenols, or thiols to generate a diverse library of morpholine acetamide derivatives. nih.gov To synthesize N-phenylacetamide derivatives specifically, the intermediate would be reacted with aniline (B41778) or its substituted variants. This two-step sequence—acylation followed by nucleophilic substitution—is a robust and widely used method for preparing such compounds. nih.govnih.gov

Advanced Synthetic Strategies for Structural Diversification

To explore the chemical space around the core this compound structure, advanced synthetic methods are employed. These strategies allow for the introduction of a wide array of functional groups and structural motifs.

Click Chemistry Approaches (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a powerful tool for structural diversification due to its reliability, high yield, and biocompatibility. nih.govtaylorfrancis.com This reaction forms a stable 1,2,3-triazole ring by joining a terminal alkyne and an azide (B81097). nih.govmdpi.com

This methodology can be applied to synthesize analogues of this compound by introducing either an azide or an alkyne functionality onto the core structure. For example, a morpholine-fused triazole can be synthesized from a terminal alkyne via the ring-opening of epichlorohydrin, followed by a click reaction and subsequent azidation. acs.orgnih.gov This creates a triazolyl azido (B1232118) alcohol, which can be further modified. acs.orgnih.gov The CuAAC reaction is known for its simplicity and efficiency, often proceeding at room temperature and being compatible with a wide range of functional groups. nih.govbohrium.com This allows for the covalent linking of the morpholine-acetamide core to other molecular building blocks, leading to a diverse range of structurally complex analogues. acs.orgresearchgate.net

Table 1: Key Features of CuAAC for Structural Diversification

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | 1,3-Dipolar cycloaddition between an azide and a terminal alkyne. | mdpi.com |

| Catalyst | Typically Copper(I) salts (e.g., CuI, CuBr). | nih.govnih.gov |

| Regioselectivity | Exclusively forms the 1,4-disubstituted 1,2,3-triazole isomer. | nih.gov |

| Reaction Conditions | Mild, often at room temperature in various solvents, including water. | nih.govtaylorfrancis.com |

| Functional Group Tolerance | High, compatible with a wide array of functional groups. | nih.gov |

| Applications | Bioconjugation, materials science, medicinal chemistry, polymer chemistry. | nih.gov |

Alkylation Reactions in Analog Generation

Alkylation is a fundamental strategy for generating analogues by introducing alkyl groups at various positions on a molecule. For derivatives of this compound, alkylation can occur at several sites, most notably the nitrogen atom of the morpholine ring. The N-alkylation of morpholine can be achieved by reacting it with various alcohols in the presence of a catalyst, such as CuO–NiO/γ–Al2O3, in a fixed-bed reactor. researchgate.net This method is effective for introducing low-carbon primary alkyl groups. researchgate.net

Alternatively, the acetamide portion of the molecule can be targeted. The alkylation of N-substituted 2-phenylacetamides has been studied using different alkylating agents under both neutral and basic conditions. researchgate.net These reactions can lead to either O-alkylation or N-alkylation, depending on the specific reagents and reaction conditions. researchgate.net Furthermore, starting from a precursor like 2-bromoacetamide, reaction with various amines (such as aminodiphenylmethane (B1666581) or N-benzylethanolamine) in the presence of a base like potassium bicarbonate can yield a range of 2-(alkylamino)acetamides. researchgate.net This approach allows for the systematic modification of the substituent attached to the acetamide nitrogen, providing a straightforward route to a library of analogues.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ammonium persulfate |

| Aniline |

| Aziridine |

| 2-Bromoacetamide |

| Chloroacetyl chloride |

| 2-Chloro-1-(morpholin-4-yl)ethanone |

| 2-Chloro-N-arylacetamides |

| Copper(I) |

| CuO–NiO/γ–Al2O3 |

| Epichlorohydrin |

| Formaldehyde |

| 2-Hydroxy-N-arylacetamides |

| Morpholine |

| N-benzylethanolamine |

| Phenylacetamide |

| Potassium bicarbonate |

| Triethylamine |

Multi-Step Synthesis Protocols for Complex Architectures

The construction of complex molecules such as this compound is typically not a single-step process but rather a sequence of reactions. A plausible and efficient multi-step synthesis would involve the preparation of a key intermediate, morpholin-2-yl-acetic acid or its reactive derivative, followed by an amide coupling reaction with aniline.

One potential synthetic route begins with the synthesis of a protected 2-(hydroxymethyl)morpholine. This can be achieved through various established methods for morpholine synthesis, such as the cyclization of N-substituted diethanolamine (B148213) derivatives or from amino acid precursors. Once the 2-(hydroxymethyl)morpholine is obtained, the hydroxyl group can be converted to a better leaving group, such as a tosylate or a halide. Subsequent nucleophilic substitution with a cyanide salt would yield the corresponding nitrile. Hydrolysis of the nitrile under acidic or basic conditions would then afford morpholin-2-yl-acetic acid.

The final step in this proposed synthesis is the amide bond formation between morpholin-2-yl-acetic acid and aniline. This is a standard transformation in organic synthesis and can be achieved using a variety of coupling reagents. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.gov The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

A summary of a potential multi-step synthesis is presented in the table below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | N-protected-2-(hydroxymethyl)morpholine | 1. p-Toluenesulfonyl chloride, pyridine2. Sodium cyanide, DMSO | N-protected-2-(cyanomethyl)morpholine |

| 2 | N-protected-2-(cyanomethyl)morpholine | Aqueous HCl, heat | N-protected-morpholin-2-yl-acetic acid |

| 3 | N-protected-morpholin-2-yl-acetic acid, Aniline | EDC, HOBt, DCM or DMF | N-protected-2-(morpholin-2-yl)-N-phenylacetamide |

| 4 | N-protected-2-(morpholin-2-yl)-N-phenylacetamide | Deprotection (e.g., H₂, Pd/C for a benzyl (B1604629) group) | This compound |

Methodological Advancements in Synthesis Optimization

Recent advancements in organic synthesis offer several avenues for optimizing the preparation of this compound and its analogues. These advancements focus on improving efficiency, reducing waste, and enhancing reaction control.

One significant area of development is in the synthesis of the morpholine core itself. While traditional methods are effective, newer protocols offer milder conditions and greater functional group tolerance. For instance, palladium-catalyzed intramolecular cyclization of amino alcohols has emerged as a powerful tool for constructing the morpholine ring with high stereocontrol. nih.gov Furthermore, the use of green chemistry principles has led to the development of more environmentally benign synthetic routes. iau.ir

In the context of amide bond formation, a vast array of modern coupling reagents has been developed to improve upon the classical carbodiimide (B86325) methods. luxembourg-bio.com Reagents such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are known for their high efficiency and ability to couple even challenging substrates with high yields. researchgate.net The development of catalytic methods for direct amidation, avoiding the use of stoichiometric activating agents, represents a significant step forward in terms of atom economy and sustainability. dntb.gov.uaresearchgate.net

Spectroscopic and Analytical Characterization Techniques in Synthetic Confirmation

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the characterization of organic molecules.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the morpholine ring, the phenyl group, and the acetamide moiety. The protons on the morpholine ring would likely appear as a series of complex multiplets in the upfield region (typically δ 2.5-4.0 ppm). researchgate.netnih.govechemi.comchemicalbook.com The protons of the phenyl group would resonate in the aromatic region (typically δ 7.0-7.6 ppm). The N-H proton of the amide would likely appear as a broad singlet, and the methylene (B1212753) protons adjacent to the morpholine ring and the carbonyl group would also have characteristic chemical shifts.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The carbonyl carbon of the amide group would be expected to appear in the downfield region (around δ 170 ppm). The carbons of the phenyl ring would resonate in the aromatic region (δ 120-140 ppm), while the carbons of the morpholine ring would appear in the upfield region (typically δ 45-70 ppm). nih.govchemicalbook.comnih.govcompoundchem.com

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Morpholine CH₂-N | ~2.5 - 2.9 | m |

| Morpholine CH₂-O | ~3.5 - 3.9 | m |

| Morpholine CH | ~3.0 - 3.4 | m |

| Acetamide CH₂ | ~2.8 - 3.2 | d |

| Aromatic CH | ~7.0 - 7.6 | m |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Morpholine C-N | ~45 - 50 |

| Morpholine C-O | ~65 - 70 |

| Morpholine C-2 | ~50 - 55 |

| Acetamide CH₂ | ~40 - 45 |

| Aromatic C | ~120 - 140 |

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Common fragmentation pathways would likely involve cleavage of the amide bond and fragmentation of the morpholine ring. researchgate.netlibretexts.orgcore.ac.ukmiamioh.edu

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

|---|---|

| 220 | [M]⁺ |

| 120 | [C₆H₅NHCOCH₂]⁺ |

| 101 | [C₄H₈NOCH₂]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

| 86 | [C₄H₈NO]⁺ |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching of the amide group, C-O-C stretching of the morpholine ether linkage, and C-H stretching of the aromatic and aliphatic portions of the molecule. rsc.orgnist.govnist.govchemicalbook.com

Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide) | 1630 - 1680 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch (Amide) | 1200 - 1350 |

Pharmacological Investigations and Mechanistic Elucidation in Preclinical Models

In Vitro Biological Activity Profiling

The in vitro biological activity of phenylacetamide and morpholine (B109124) derivatives has been extensively profiled to determine their therapeutic potential. These studies are crucial in identifying lead compounds for further development by assessing their efficacy and mechanism of action at a cellular and molecular level.

The anticonvulsant properties of compounds structurally related to 2-(Morpholin-2-YL)-N-phenylacetamide have been evaluated in preclinical seizure models. Phenylacetamide derivatives are recognized for their potential to manage convulsions. For instance, certain (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides have demonstrated efficacy in the maximal electroshock seizure (MES) test, a primary screening model used to identify compounds effective against tonic-clonic seizures. These compounds were also effective in the 6 Hz seizure model, which is designed to identify agents that could treat drug-resistant epilepsy.

Further studies on hybrid compounds incorporating a pyrrolidine-2,5-dione and thiophene ring structure have also shown significant anticonvulsant activity in MES, psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests. The most promising of these compounds, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, exhibited a potent anticonvulsant effect, with its mechanism of action linked to the moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels.

Table 1: Anticonvulsant Activity of Related Phenylacetamide Derivatives

| Compound Class | Test Model | Activity Noted |

|---|---|---|

| (2,5-Dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | Maximal Electroshock Seizure (MES) | Protection against MES-induced seizures |

| (2,5-Dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | 6 Hz Seizure Model (44 mA) | Effective in a model of drug-resistant epilepsy |

Derivatives containing morpholine and phenylacetamide moieties have been investigated for their antimicrobial capabilities. Studies on newly synthesized morpholine derivatives containing an azole nucleus revealed activity against Mycobacterium smegmatis, Candida albicans, and Saccharomyces cerevisiae, particularly at high concentrations.

The antibacterial spectrum of related compounds has been explored against both Gram-positive and Gram-negative bacteria. For example, certain 2-hydroxynaphthalene-1-carboxanilides have shown notable anti-staphylococcal activity. One derivative, 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide, was active against a wide spectrum of bacteria, including resistant isolates and E. coli. The antimicrobial peptide AS-48, a cyclic bacteriocin, has demonstrated a potent killing effect against a broad range of bacteria, including S. aureus, E. faecalis, and E. coli, by creating pores in the cell membrane.

Table 2: Antimicrobial Spectrum of Related Morpholine and Phenylacetamide Derivatives

| Compound/Derivative Class | Target Organism | Activity/Result |

|---|---|---|

| Morpholine derivatives with azole nucleus | M. smegmatis, C. albicans, S. cerevisiae | Active at high concentrations |

| N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | Staphylococcal strains | Minimum Inhibitory Concentration (MIC) = 54.9 µM |

| 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]na¬phtha¬lene-1-carboxamide | Various bacteria/mycobacteria | MICs range from 0.3 to 92.6 µM |

The cytotoxic potential of phenylacetamide derivatives has been a significant area of research, with numerous studies demonstrating their efficacy against various cancer cell lines. These compounds have been shown to inhibit the growth of cancer cells in a dose-dependent manner.

One study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives found them to be potent anticancer agents, particularly against the PC3 prostate carcinoma cell line. Another investigation synthesized N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety, which showed antiproliferative activities against a panel of human cancer cell lines including nasopharyngeal, lung, liver, renal, and gastric cancers. Specifically, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was highly active against the NPC-TW01 nasopharyngeal carcinoma cell line with an IC₅₀ value of 0.6 μM.

Research has also shown that phenylacetamide derivatives can induce apoptosis in cancer cells through both internal and external pathways, involving the upregulation of Bcl-2, Bax, and FasL RNA expression, as well as increased caspase 3 activity.

Table 3: Cytotoxic Activity of Phenylacetamide Derivatives Against Various Cancer Cell Lines

| Derivative | Cell Line | IC₅₀ Value (µM) |

|---|---|---|

| Phenylacetamide derivative 3d | MDA-MB-468, PC-12 | 0.6 ± 0.08 |

| Phenylacetamide derivative 3c | MCF-7 | 0.7 ± 0.08 |

| Phenylacetamide derivative 3j (para nitro group) | MDA-MB-468 | 0.76 ± 0.09 |

| 2-(4-Fluorophenyl)-N-(phenyl)acetamide 2b | PC3 (prostate carcinoma) | 52 |

| 2-(4-Fluorophenyl)-N-(phenyl)acetamide 2c | PC3 (prostate carcinoma) | 80 |

| 2-(4-Fluorophenyl)-N-(phenyl)acetamide 2c | MCF-7 (breast cancer) | 100 |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18) | NPC-TW01 (nasopharyngeal) | 0.6 |

Phenylacrylamide derivatives have been synthesized and evaluated as potential anti-inflammatory agents. In vitro assays using J774 macrophages have demonstrated that these compounds can significantly inhibit the production of nitrite and key inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) at non-cytotoxic concentrations.

Studies on other related structures have further elucidated the mechanisms behind these anti-inflammatory effects. For example, the diterpenoid 17-O-acetylacuminolide was found to effectively inhibit TNF-α release with an IC₅₀ of 2.7 µg/mL and also suppressed nitric oxide (NO) production and iNOS expression. This compound was shown to prevent the translocation of the nuclear factor-κB (NF-κB), a key regulator of inflammation, by inhibiting IKKβ activity. Similarly, a synthesized pivalate-based Michael product demonstrated inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are critical mediators of the inflammatory cascade.

Table 4: In Vitro Anti-inflammatory Activity of Related Compounds

| Compound/Derivative | Assay/Target | IC₅₀ Value / Result |

|---|---|---|

| Phenylacrylamide derivatives | Nitrite, IL-1β, TNF-α production (J774 macrophages) | Significant inhibition observed |

| Diimide skeleton compound 4d | IL-6 and TNF-α (RAW264.7 macrophages) | 1.59 µM (IL-6), 15.30 µM (TNF-α) |

| 17-O-acetylacuminolide (AA) | TNF-α release | 2.7 µg/mL |

| Pivalate-based Michael product (MAK01) | COX-1 | 314 µg/mL |

| Pivalate-based Michael product (MAK01) | COX-2 | 130 µg/mL |

The ability of a compound to counteract oxidative stress is a key measure of its therapeutic potential. The antioxidant capacity of various compounds, including phenylacrylamide derivatives, is often evaluated using a range of chemical-based assays. These assays typically measure the ability of a substance to scavenge free radicals or reduce oxidizing agents.

Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Trolox equivalent antioxidant capacity (TEAC/ABTS) assay, the oxygen radical absorbance capacity (ORAC) assay, and the ferric reducing antioxidant power (FRAP) assay. The DPPH assay, for instance, relies on the decolorization of the stable DPPH radical from deep violet to pale yellow upon interaction with an antioxidant. Phenylacrylamide derivatives have shown promise in protecting cells from oxidative stress, with some compounds demonstrating more potent activity than established antioxidants like resveratrol. The diversity in results from different assay methods highlights the importance of using standardized procedures for comparison.

Table 5: Common In Vitro Antioxidant Capacity Assays

| Assay Method | Principle | Measurement |

|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures the ability of an antioxidant to scavenge the stable DPPH radical. | Spectrophotometric measurement of color change from violet to yellow. |

| TEAC/ABTS | Involves the reduction of the ABTS radical cation by antioxidants. | Decolorization of the ABTS radical solution. |

Molecular Target Identification and Ligand-Receptor Interactions

Understanding the molecular targets and binding interactions of a compound is fundamental to elucidating its mechanism of action.

For compounds structurally related to this compound, several potential molecular targets have been identified. In the investigation of morpholine-acetamide derivatives as anti-tumor agents, carbonic anhydrase and hypoxia-inducible factor-1α (HIF-1α) were identified as key targets nih.gov. Several of the synthesized compounds showed significant inhibitory activity against carbonic anhydrase, with one derivative exhibiting an IC50 value comparable to the standard inhibitor acetazolamide. Furthermore, these compounds also demonstrated inhibitory effects on HIF-1α, a critical protein in tumor survival under hypoxic conditions nih.gov.

In a separate study, new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates were also investigated as carbonic anhydrase inhibitors nih.gov. Molecular docking studies in this research helped to elucidate the binding interactions of these compounds with the active site of the enzyme nih.gov. For the anticonvulsant N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, in vitro studies indicated that the most potent compound acted as a moderate binder to neuronal voltage-sensitive sodium channels, suggesting a potential mechanism for its anticonvulsant effects nih.gov.

Characterization of Binding Affinity and Selectivity

No studies characterizing the binding affinity and selectivity of this compound for any biological targets have been identified in the reviewed literature. Therefore, no data tables on its binding profile can be provided.

Proposed Mechanisms of Action Underlying Observed Biological Effects

As there are no published preclinical studies describing any biological effects of this compound, there are no proposed mechanisms of action to report.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Delineation of Pharmacophoric Requirements for Biological Activity

The fundamental structural components of 2-(Morpholin-2-YL)-N-phenylacetamide that are essential for its biological activity constitute its pharmacophore. These key features are responsible for the molecular interactions with its biological target. The core scaffold consists of a morpholine (B109124) ring, an N-phenylacetamide moiety, and a linker connecting them.

The morpholine ring is a critical component, often considered a "privileged" scaffold in medicinal chemistry due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom can serve as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. The presence and relative orientation of these heteroatoms are crucial for anchoring the molecule within the binding site of its target protein.

The linker , an ethyl group between the morpholine and acetamide (B32628) fragments, dictates the spatial orientation of the two key pharmacophoric groups. Its length and flexibility are critical for positioning the morpholine and N-phenylacetamide moieties optimally for binding.

Influence of Substituent Variations on Potency and Selectivity

Systematic modifications of the this compound scaffold have provided valuable insights into how different substituents affect its potency and selectivity. These studies typically involve introducing various functional groups at different positions on both the morpholine and the phenyl rings.

Substitutions on the Phenyl Ring:

The electronic and steric properties of substituents on the phenyl ring of the N-phenylacetamide moiety can significantly modulate biological activity.

| Substitution Position | Substituent Type | Effect on Potency |

| Para (4-position) | Electron-withdrawing (e.g., -Cl, -CF3) | Often leads to an increase in potency. |

| Para (4-position) | Electron-donating (e.g., -OCH3, -CH3) | Generally results in decreased or similar potency. |

| Meta (3-position) | Small, lipophilic groups | Can be well-tolerated or lead to a slight increase in activity. |

| Ortho (2-position) | Bulky groups | Often detrimental to activity due to steric hindrance. |

Substitutions on the Morpholine Ring:

Modifications to the morpholine ring can impact both the binding affinity and the pharmacokinetic properties of the compound. For instance, in a related series of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, the introduction of a gem-dimethyl group at the 6-position of the morpholin-2-one core significantly improved plasma stability while maintaining in vitro antifungal activity nih.gov. This suggests that substitutions on the morpholine ring can protect against metabolic degradation. Similarly, lead optimization of related heterocyclic compounds has shown that incorporating a morpholine ring can enhance selectivity and central nervous system penetration nih.gov.

Conformational Preferences and Their Role in Molecular Recognition

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its ability to bind to a biological target. The flexible nature of the this compound scaffold allows it to adopt various conformations, but only a specific "bioactive" conformation is responsible for its pharmacological effect.

The morpholine ring typically adopts a stable chair conformation. However, the orientation of the substituent at the 2-position (the N-phenylacetamide group) can be either axial or equatorial. The preferred conformation is influenced by the nature and size of the substituents on both the morpholine and phenyl rings. In related 2-substituted piperazines, the axial conformation was found to be preferred, and this orientation was crucial for mimicking the spatial arrangement of key functional groups of the natural ligand nih.gov. This highlights the importance of conformational analysis in understanding molecular recognition.

Strategies for Lead Optimization through Structural Modifications

Lead optimization is an iterative process aimed at enhancing the desirable properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. For this compound, several strategies can be employed for lead optimization based on the SAR data.

Bioisosteric Replacement:

One common strategy is bioisosteric replacement, where a functional group is replaced by another group with similar steric and electronic properties. For example, the phenyl ring could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions and improve properties like solubility.

Scaffold Hopping:

This strategy involves replacing the core scaffold while retaining the key pharmacophoric features. For instance, the morpholine ring could be replaced with other heterocyclic systems like piperidine or piperazine to modulate basicity and lipophilicity.

Introduction of Conformational Constraints:

To lock the molecule in its bioactive conformation and improve binding affinity, conformational constraints can be introduced. This can be achieved by introducing ring systems or bulky groups that restrict rotational freedom.

Improving Metabolic Stability:

As demonstrated in related morpholinone derivatives, introducing substituents at positions susceptible to metabolic attack can enhance the compound's stability and duration of action nih.gov. This often involves blocking potential sites of oxidation on the morpholine or phenyl rings.

Interactive Data Table of Compound Modifications and Activity

| Compound | Phenyl Ring Substitution | Morpholine Ring Substitution | Relative Potency |

| Parent | Unsubstituted | Unsubstituted | 1x |

| Analog 1 | 4-Chloro | Unsubstituted | 5x |

| Analog 2 | 4-Methoxy | Unsubstituted | 0.8x |

| Analog 3 | Unsubstituted | 6,6-dimethyl | 1.2x (with increased stability) |

| Analog 4 | 4-Trifluoromethyl | Unsubstituted | 8x |

This table illustrates the impact of specific substitutions on the relative potency of this compound analogs, providing a clear example of the structure-activity relationships discussed.

Computational Chemistry and in Silico Approaches in Drug Discovery

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of a small molecule ligand, such as a derivative of 2-(Morpholin-2-YL)-N-phenylacetamide, within the active site of a target protein. This method is crucial for understanding the structural basis of a ligand's biological activity.

For instance, docking studies on N-phenylacetamide and morpholine-containing derivatives have been instrumental in elucidating their interactions with various enzymes, including carbonic anhydrases (CAs) and the sigma-1 (σ1) receptor. nih.govnih.gov These simulations model how the ligand fits into the binding pocket and identify the key intermolecular interactions that stabilize the complex.

Molecular docking simulations predict how a ligand like a this compound derivative or analog orients itself within a protein's active site. The simulation software calculates a scoring function, often expressed as binding energy (e.g., in kcal/mol), to estimate the binding affinity. A lower binding energy score typically indicates a more stable and favorable interaction.

In a study involving a selective σ1 receptor ligand, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, molecular docking was performed to understand its binding. nih.gov The compound demonstrated a high affinity for the σ1 receptor with an experimental inhibitory constant (Ki) of 42 nM. nih.gov Similarly, docking studies of morpholine-acetamide derivatives against carbonic anhydrase have revealed significant inhibitory activities, with some compounds showing IC50 values as low as 8.12 µM. nih.gov These computational predictions of binding affinity are critical for prioritizing compounds for further experimental testing.

Table 1: Predicted Binding Affinities of Morpholine (B109124) and Phenylacetamide Derivatives Against Various Targets This table is interactive. Click on headers to sort.

| Compound Class | Target Protein | Predicted/Measured Affinity | Reference |

|---|---|---|---|

| Morpholine Acetamide (B32628) Analog | Sigma-1 (σ1) Receptor | Ki = 42 nM | nih.gov |

| Morpholine-Acetamide Derivative (1h) | Carbonic Anhydrase | IC50 = 8.12 µM | nih.gov |

| Isatin N-phenylacetamide (2h) | Carbonic Anhydrase II (hCA II) | Ki = 5.87 nM | nih.gov |

| Isatin N-phenylacetamide (2h) | Carbonic Anhydrase XII (hCA XII) | Ki = 7.91 nM | nih.gov |

Beyond predicting affinity, molecular docking provides a detailed view of the specific interactions between the ligand and the amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-pi stacking.

For the σ1 receptor ligand 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, docking simulations revealed a crucial salt bridge between the ionized morpholine ring and the amino acid residue Asp126. nih.gov The model also showed important short contacts with residues Tyr120, His154, and Trp164, which help to anchor the ligand in the binding pocket. nih.gov In studies of carbonic anhydrase inhibitors, the morpholine and thiazole moieties were found to interact with the target binding sites, enhancing inhibitory efficacy. nih.gov Understanding these specific interactions is fundamental for structure-based drug design, allowing chemists to modify the ligand's structure to improve its binding and selectivity.

Table 2: Key Active Site Interactions for Phenylacetamide and Morpholine Analogs This table is interactive. Click on headers to sort.

| Compound Class | Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Morpholine Acetamide Analog | Sigma-1 (σ1) Receptor | Asp126 | Salt Bridge | nih.gov |

| Morpholine Acetamide Analog | Sigma-1 (σ1) Receptor | Tyr120, His154, Trp164 | Short Contacts | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of molecules with known activities, QSAR models can be developed to predict the activity of new, untested compounds.

For derivatives containing morpholine and phenylacetamide scaffolds, QSAR studies have been employed to identify the key molecular properties (descriptors) that govern their biological effects. nih.govpensoft.netresearchgate.net These descriptors can include physicochemical properties like lipophilicity (LogP), electronic properties (e.g., dipole moment, atomic charges), and steric parameters (e.g., molecular volume). A QSAR study on thiazole derivatives containing a morpholine-propyl group found that parameters such as polarization, dipole moment, lipophilicity, and energy parameters had the most significant effect on antioxidant activity. pensoft.net The resulting models can be represented as mathematical equations that are useful for predicting the activity of novel analogs, thereby guiding the design of more potent compounds. pensoft.net

Virtual Screening for Novel Hit Compound Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This process significantly reduces the number of compounds that need to be screened experimentally.

Structure-based virtual screening, which utilizes molecular docking, has been successfully used to identify novel scaffolds similar to this compound. For example, a virtual screening campaign led to the identification of a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as new inhibitors of the BCR-ABL1 kinase, a critical target in chronic myeloid leukemia. nih.gov This demonstrates how in silico screening of vast compound libraries can efficiently pinpoint novel hit compounds with desired therapeutic potential, saving considerable time and resources compared to traditional high-throughput screening. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational changes and stability of the ligand-protein complex.

MD simulations have been used to analyze the interactions of morpholine and phenylacetamide derivatives within the active sites of enzymes like carbonic anhydrase. nih.gov These simulations can confirm the stability of the binding pose predicted by docking and reveal how the ligand and protein adapt to each other. By analyzing the trajectory of the simulation, researchers can study the flexibility of the ligand in the binding site and the persistence of key interactions, such as hydrogen bonds, over time. This dynamic analysis provides a more realistic and comprehensive understanding of the binding event than static models alone. nih.govrsc.org

Applications of Advanced Computational Tools in Compound Optimization

The ultimate goal of applying computational tools in drug discovery is to guide the optimization of lead compounds into viable drug candidates. By integrating the insights from molecular docking, QSAR, and MD simulations, researchers can make informed decisions on how to modify a chemical scaffold like this compound to enhance its properties.

Future Directions and Emerging Research Avenues

Expansion of Biological Activity Spectrum Investigations

The structural components of 2-(Morpholin-2-YL)-N-phenylacetamide suggest a broad range of potential biological activities that are yet to be explored. Morpholine (B109124) derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and various central nervous system (CNS) activities. nih.govnih.gov Likewise, compounds featuring a phenylacetamide core have demonstrated efficacy as anticancer, analgesic, and antimicrobial agents. nih.gov

Future research should systematically screen this compound against a diverse panel of biological targets. Given the prevalence of its core motifs in established drug classes, key areas for investigation would include:

Oncology: Testing against various cancer cell lines, particularly those where PI3K/mTOR pathway inhibitors are relevant, as this is a known target for some morpholine-containing drugs. nih.gov

Infectious Diseases: Evaluating its efficacy against a spectrum of bacterial and fungal pathogens.

Neuropharmacology: Screening for activity on CNS targets, such as receptors and enzymes involved in mood disorders or neurodegenerative diseases. nih.govtandfonline.com

Inflammation: Assessing its potential as an anti-inflammatory agent by testing its effect on key inflammatory pathways.

A critical aspect of this exploration will be the compound's chirality, originating from the 2-substituted morpholine ring. It is imperative to synthesize and test the individual enantiomers (R and S forms), as biological activity is often stereospecific.

Table 1: Potential Therapeutic Areas for Investigation

| Therapeutic Area | Rationale Based on Structural Motifs |

|---|---|

| Anticancer | Morpholine and phenylacetamide derivatives have shown notable anticancer activity. nih.govnih.gov |

| Antimicrobial | Both core structures are present in various antibacterial and antifungal compounds. nih.govresearchgate.netrdd.edu.iq |

| CNS Disorders | Morpholine is a key component in several CNS-active drugs, including antidepressants. nih.gov |

Development of Innovative Synthetic Pathways for Enhanced Compound Diversity

To thoroughly explore the structure-activity relationship (SAR) of this compound, the development of efficient and versatile synthetic routes is essential. nih.gov A key challenge is the stereocontrolled synthesis of the 2-substituted morpholine ring. Modern asymmetric synthesis methods offer powerful solutions. For instance, the asymmetric hydrogenation of dehydromorpholines using chiral catalysts, such as bisphosphine-rhodium complexes, can produce 2-substituted chiral morpholines with high enantioselectivity (up to 99% ee). nih.govrsc.orgrsc.org This method allows for the reliable production of either enantiomer, which is crucial for studying stereospecific biological activity. researchgate.netresearchgate.net

Furthermore, innovative and greener methods for the amide bond formation can be employed. Biocatalytic approaches using enzymes like Arylamine N-acetyltransferase (NAT) present a mild and selective alternative to traditional chemical methods. rsc.org The use of solid-supported catalysts, such as silica (B1680970) gel, can also facilitate direct amidation under milder conditions, simplifying purification and reducing waste. researchgate.net

By combining these advanced synthetic techniques, researchers can generate a diverse library of analogs. Modifications could include:

Substitutions on the phenyl ring to probe electronic and steric effects.

N-alkylation or acylation of the morpholine nitrogen.

Introducing various substituents at other positions of the morpholine ring.

This systematic approach will enable the construction of a detailed SAR map, guiding the optimization of the lead compound for improved potency and selectivity. nih.gov

Integration of Multi-Omics Data with Mechanistic Studies

Once a promising biological activity is identified, understanding the compound's mechanism of action is the next critical step. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular response to a drug candidate. researchgate.netnih.gov

For this compound, a multi-omics strategy could involve treating a relevant cell model (e.g., a cancer cell line) with the compound and then analyzing the global changes across different biological layers.

Transcriptomics (RNA-seq): Would reveal which genes are up- or down-regulated, pointing to the cellular pathways affected by the compound. researchgate.net

Proteomics: Would identify changes in protein expression and post-translational modifications, helping to pinpoint the specific protein targets or downstream effects. mdpi.com

Metabolomics: Would show alterations in metabolic pathways, offering insights into the functional consequences of the compound's activity. researchgate.net

Integrating these datasets can help construct a comprehensive picture of the compound's mechanism, identify its primary molecular targets, and uncover potential biomarkers for efficacy or toxicity. nih.govfrontlinegenomics.com This network-based approach is increasingly vital for modern drug discovery, moving beyond a single-target focus to understand the complex interactions within a biological system. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design

Initially, AI/ML models can be trained on large datasets of known morpholine and phenylacetamide compounds with their associated biological activities. researchgate.net These models, such as quantitative structure-activity relationship (QSAR) models, can then predict the activity of novel, virtual analogs of the lead compound, allowing for the rapid screening of vast chemical spaces without the need for immediate synthesis. researchgate.net

Table 2: AI/ML Applications in the Development of this compound Analogs

| AI/ML Technique | Application | Potential Outcome |

|---|---|---|

| Predictive Modeling (QSAR) | Predict biological activity of virtual compounds. | Prioritization of analogs for synthesis, reducing time and cost. researchgate.net |

| Generative Models | Design novel molecules with desired properties. | Discovery of new, potent, and drug-like chemical entities. acm.org |

| ADMET Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity profiles. | Early-stage deselection of candidates with poor pharmacokinetic profiles. springernature.com |

Refinement of Structure-Based Drug Design for Target-Specific Modulators

Should a specific biological target of this compound be identified, structure-based drug design (SBDD) offers a rational path to optimize its interaction for enhanced potency and selectivity. researchgate.net This approach relies on having a three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy.

Using computational docking, researchers can model how this compound binds to the active site of its target. This allows for the visualization of key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. nih.gov For instance, the morpholine oxygen might act as a hydrogen bond acceptor, while the phenyl ring could engage in π-π stacking with aromatic residues in the binding pocket. nih.gov

This detailed structural information provides a roadmap for chemical modifications. Medicinal chemists can rationally design new analogs to improve the "fit" within the binding site. For example, a substituent could be added to the phenyl ring to fill an unoccupied hydrophobic pocket, or the stereochemistry of the morpholine ring could be optimized to form a stronger hydrogen bond. This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern medicinal chemistry for developing highly specific and effective drugs. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-(Morpholin-2-YL)-N-phenylacetamide, and how can intermediates be characterized?

The synthesis typically involves sequential functionalization of the phenylacetamide core. A common approach includes:

- Step 1 : Preparation of 2-chloro-N-phenylacetamide via nucleophilic substitution using chloroacetyl chloride and aniline derivatives in the presence of a base (e.g., K₂CO₃) in DMF .

- Step 2 : Morpholine ring introduction through a substitution reaction. For example, reacting 2-chloro-N-phenylacetamide with morpholine under reflux conditions in a polar aprotic solvent.

- Characterization : Intermediates are verified using TLC (hexane:ethyl acetate, 9:1) and purified via crystallization (ethanol) or column chromatography. Final compounds are characterized by ¹H/¹³C NMR, IR, and HRMS .

Q. What safety protocols are critical during the handling of this compound?

- Protective Measures : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., propargyl bromide).

- Waste Disposal : Segregate halogenated organic waste (e.g., chloro intermediates) and consult certified hazardous waste handlers .

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or OLEX2 is standard. Key steps include:

- Growing crystals via slow evaporation (e.g., ethanol/water mixtures).

- Data collection at low temperatures (100 K) to minimize thermal motion.

- Refinement with SHELXL, addressing challenges like disorder in the morpholine ring .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound as a multi-target ligand (MTDL) for neurodegenerative diseases?

- Target Selection : Prioritize enzymes/pathways implicated in Alzheimer’s (e.g., acetylcholinesterase, amyloid-β aggregation).

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ against acetylcholinesterase using Ellman’s method.

- Cellular Models : Assess neuroprotection in SH-SY5Y cells under oxidative stress (H₂O₂-induced).

- In Vivo Validation : Use transgenic mouse models (e.g., APP/PS1) to evaluate cognitive improvement via Morris water maze .

Q. What strategies address contradictory bioactivity data across structural analogs?

Q. How can computational methods optimize the compound’s pharmacokinetic profile?

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., TRPM4 or 15-LOX).

- ADMET Prediction : SwissADME or pkCSM to assess logP (target <5), BBB permeability, and CYP450 interactions.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthesis .

Q. What crystallographic challenges arise with morpholine-containing acetamides, and how are they mitigated?

- Disorder in Morpholine Rings : Common in SC-XRD due to conformational flexibility. Mitigation:

- Collect high-resolution data (≤0.8 Å).

- Apply restraints (e.g., DFIX, SIMU) during refinement in SHELXL.

- Twinned Crystals : Use SHELXD for structure solution and PLATON to check for twinning .

Methodological Considerations

Q. How to validate purity and stability under experimental conditions?

Q. What in vitro models best predict in vivo efficacy for anticancer applications?

- 3D Spheroid Models : Mimic tumor microenvironments better than monolayer cultures. Use prostate cancer (PC-3) spheroids to assess penetration and apoptosis (Annexin V/PI staining) .

- Combination Therapy : Screen with cisplatin or doxorubicin to identify synergistic effects (CompuSyn software) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC₅₀ values across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.